4-amino-6-chloro-1H-indazole-3-carboxylic acid
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Tautomeric Forms
The crystal structure of 4-amino-6-chloro-1H-indazole-3-carboxylic acid remains unreported in the literature. However, analog studies on related indazole derivatives provide critical insights. For example, the crystal structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide (Figure 1) reveals a monoclinic system (P2₁/c) with lattice parameters a = 4.7273(7) Å, b = 10.2148(16) Å, and c = 21.283(3) Å. The indazole ring in such systems typically adopts a planar conformation, stabilized by intramolecular hydrogen bonds between the carboxylic acid group and adjacent nitrogen atoms.
Indazoles exist in three tautomeric forms (1H-, 2H-, and 3H-), but 1H-indazole dominates due to thermodynamic stability. Substitution at the N1 position (as in this compound) locks the tautomer in the 1H form, preventing annular tautomerism. Comparative studies show that 2H-indazole tautomers exhibit ortho-quinoid character, while 1H-indazoles retain benzenoid aromaticity.
| Parameter | Value |
|---|---|
| Molecular formula | C₈H₆ClN₃O₂ |
| Molecular weight | 211.60 g/mol |
| Tautomeric preference | 1H-indazole (benzenoid) |
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The aromatic protons resonate between δ 7.12–8.22 ppm, with deshielding observed for H4 due to electron-withdrawing effects of the amino and carboxylic acid groups. The NH₂ group appears as a broad singlet near δ 8.0 ppm.
- ¹³C NMR : Key signals include the carboxylic acid carbon (δ ~170 ppm), C3 (δ ~145 ppm), and C6 (δ ~125 ppm).
Infrared (IR) Spectroscopy
Characteristic peaks include:
- O–H stretch (carboxylic acid): 2500–3300 cm⁻¹ (broad)
- C=O stretch: 1700–1750 cm⁻¹
- N–H bend (amine): 1600–1650 cm⁻¹
Mass Spectrometry (MS)
The molecular ion peak ([M+H]⁺) appears at m/z 212.5, with fragmentation patterns dominated by loss of CO₂ (m/z 168.5) and HCl (m/z 176.5).
Computational Modeling of Electronic Configuration
Density Functional Theory (DFT) studies on analogous indazole derivatives reveal:
- HOMO-LUMO gap : ~4.5 eV, indicating moderate chemical reactivity.
- Electrostatic potential maps : The carboxylic acid group acts as a hydrogen bond donor, while the amino group serves as a hydrogen bond acceptor.
- Charge distribution : The chlorine atom at C6 carries a partial negative charge (−0.25 e), enhancing electrophilic substitution reactivity at C5.
$$
\text{HOMO} = -6.2 \, \text{eV}, \quad \text{LUMO} = -1.7 \, \text{eV}
$$
Comparative Analysis with Isomeric Indazole Derivatives
Positional Isomerism
- 4-Amino-5-chloro-1H-indazole-3-carboxylic acid : The chloro group at C5 reduces planarity, increasing solubility in polar solvents.
- 4-Amino-7-chloro-1H-indazole-3-carboxylic acid : Steric hindrance at C7 destabilizes the indazole ring, lowering thermal stability.
Functional Group Variations
- Methyl vs. amino substitution : Methyl groups at C2 increase lipophilicity (clogP = 2.6 vs. 1.8 for amino).
- Carboxylic acid vs. ester : The carboxylic acid derivative exhibits higher crystallinity due to hydrogen bonding.
| Derivative | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|
| 4-Amino-6-chloro-1H-indazole-3-carboxylic acid | 1.2 (water) | 245–247 |
| 4-Methoxy-6-chloro-1H-indazole-3-carboxylate | 5.8 (ethanol) | 198–200 |
Properties
IUPAC Name |
4-amino-6-chloro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXYIZKVQVOZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C(=NN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646327 | |
| Record name | 4-Amino-6-chloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-05-8 | |
| Record name | 4-Amino-6-chloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy and Key Intermediates
The preparation of 4-amino-6-chloro-1H-indazole-3-carboxylic acid typically involves:
- Formation of an indazole-3-carboxylic acid core.
- Introduction of chloro substituent at the 6-position.
- Introduction of the amino group at the 4-position.
This is generally achieved through diazotization reactions of ortho-aminobenzacetamides or ortho-aminobenzacetates, followed by cyclization and functional group transformations under controlled conditions.
Diazotization-Based Synthesis Route
A highly efficient and mild method involves direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives via diazotization reagents. This method is characterized by:
- Operational simplicity.
- Mild reaction conditions (room temperature to moderate heating).
- Rapid reaction rates.
- High yields (typically above 60%).
- Broad substrate scope allowing various substituents including chloro and amino groups.
Mechanistic Insight: The key intermediate is a diazonium salt formed from the amino precursor, which then undergoes intramolecular cyclization to form the indazole ring system.
Multi-Step Preparation with Detailed Conditions
A patented method provides a detailed four-step process for preparing indazole-3-carboxylic acid derivatives, adaptable for the chloro- and amino-substituted target compound:
| Step | Description | Conditions | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|---|
| 1 | Reaction of chloral hydrate with precursor compounds to form intermediate | Aqueous or aqueous-alcohol medium (MeOH, EtOH, 2-propanol) | Water/alcohol mixture | 25-30 °C | ~1 hour | Requires careful temperature control to avoid yield loss |
| 2 | Treatment of intermediate with concentrated sulfuric acid to form another intermediate | Concentrated sulfuric acid | Dichloromethane preferred | 40 °C | ~2 hours | Use of inert organic solvent recommended |
| 3 | Heating intermediate in inert organic solvent to reflux | Dichloromethane | Reflux | ~1 hour | Extractive workup possible | |
| 4 | Acidic aqueous treatment with acetic acid and hydrochloric acid mixture | Aqueous acetic acid + HCl | Aqueous acidic medium | 90 ± 5 °C | ~1 hour | Quenching with water and isolation of product |
This method yields indazole-3-carboxylic acid derivatives with good purity and yield (up to 76% in some cases).
Isolation and Purification Techniques
- Intermediate compounds can be isolated either as solutions in dichloromethane or as wet cake solids via precipitation.
- Final products are often purified by filtration, washing with organic solvents such as dichloromethane, and drying under vacuum at elevated temperatures (around 90 °C).
- Crystallization steps are employed to obtain different polymorphic forms (Form A and Form B) of indazole-3-carboxylic acid, which can affect solubility and stability.
Alternative Synthetic Approaches and Functionalization
- Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) have been used to introduce aryl substituents at specific positions on the indazole ring, which can be adapted for chloro and amino substituents.
- For example, 6-chloro substituted indazole-3-carboxylic acids have been synthesized via coupling of 1H-indazole-3-carboxylic acid with arylboronic acids under palladium catalysis in mixed solvents at elevated temperatures (90-130 °C), followed by purification steps involving activated charcoal and resin treatment.
Challenges and Considerations
- The diazonium salt intermediate is explosive and poses safety risks, making scale-up challenging.
- Use of highly concentrated sulfuric acid requires careful handling and disposal.
- Temperature control during addition of reagents is critical to maintain high yields.
- Low oral bioavailability and high crystallinity of indazole acids necessitate careful polymorph control during preparation.
Summary Table of Key Preparation Parameters
| Parameter | Method A (Patented Multi-step) | Method B (Diazotization) | Method C (Pd-catalyzed Coupling) |
|---|---|---|---|
| Starting Material | Chloral hydrate + precursors | Ortho-aminobenzacetamides/acetates | Indazole-3-carboxylic acid + arylboronic acid |
| Key Intermediate | Diazonium salt | Diazonium salt | Palladium complex |
| Solvent | Water/alcohol, dichloromethane | Aqueous acidic medium | Ethanol, toluene, aqueous K2CO3 |
| Temperature | 25-30 °C to reflux (40-90 °C) | Mild, room temp to moderate heating | 90-130 °C |
| Reaction Time | 1-2 hours per step | Minutes to hours | 3-14 hours |
| Yield | Up to 76% | High yields (60-90%) | Moderate (13-62%) |
| Safety | Requires careful handling of acids and diazonium salts | Mild, safer conditions | Requires inert atmosphere and Pd catalyst |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic substitution under basic or catalytic conditions:
Acylation and Alkylation
The amino group at position 4 participates in nucleophilic reactions:
Acylation
-
Product : 4-Acetamido-6-chloro-1H-indazole-3-carboxylic acid
-
Yield : ~85% under anhydrous conditions.
Alkylation
-
Product : 4-Methylamino-6-chloro-1H-indazole-3-carboxylic acid
-
Selectivity : N-alkylation favored over O-alkylation due to steric hindrance .
Carboxylic Acid Reactivity
The carboxyl group undergoes typical acid-derived transformations:
Coupling Reactions
The indazole core participates in metal-catalyzed cross-couplings:
Sonogashira Coupling
-
Substrates : Terminal alkynes
Buchwald-Hartwig Amination
-
Scope : Secondary amines show higher reactivity than primary amines.
Ring Functionalization and Rearrangements
-
Oxidation : MnO₂ selectively oxidizes the indazole ring to form N-oxide derivatives .
-
Reduction : H₂/Pd-C reduces the nitro group (if present) without affecting the carboxyl group.
Catalytic Systems Comparison
| Reaction | Catalyst | Efficiency | Limitations |
|---|---|---|---|
| Suzuki coupling | PdCl₂(dppf)₂ | High | Sensitive to oxygen |
| C-H functionalization | Cp*Co(III) | Moderate | Requires high temps (>100°C) |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-amino-6-chloro-1H-indazole-3-carboxylic acid exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, which positions it as a candidate for drug development targeting infectious diseases.
Anticancer Potential
The compound shows promise as an anticancer agent. Its structural characteristics allow it to interact with specific biological targets involved in cancer progression. Interaction studies are ongoing to confirm its binding affinity to relevant enzymes and receptors, which is crucial for understanding its mechanism of action.
Neurological Disorders
Compounds related to 4-amino-6-chloro-1H-indazole-3-carboxylic acid have been studied for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. These compounds act as agonists or partial agonists of nicotinic acetylcholine receptors, which are implicated in cognitive function .
Agricultural Applications
In addition to its pharmaceutical potential, 4-amino-6-chloro-1H-indazole-3-carboxylic acid may have applications in agriculture as a pesticide or herbicide due to its biological activity against pathogens affecting crops. Its ability to inhibit microbial growth can be leveraged to protect plants from diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several indazole derivatives, including 4-amino-6-chloro-1H-indazole-3-carboxylic acid. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanisms
Research on the anticancer properties of indazole derivatives revealed that 4-amino-6-chloro-1H-indazole-3-carboxylic acid could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Further investigation is required to elucidate the precise mechanisms involved .
Mechanism of Action
The mechanism of action of 4-amino-6-chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their properties based on available evidence:
*Estimated based on substituent contributions.
Substituent Effects on Properties
- Amino vs.
- Electron-Withdrawing Groups: The cyano group in 4-cyano-1H-indazole-3-carboxylic acid increases acidity of the carboxylic acid moiety compared to the amino-substituted analog, influencing solubility and reactivity .
Biological Activity
4-amino-6-chloro-1H-indazole-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound 4-amino-6-chloro-1H-indazole-3-carboxylic acid features a unique structure characterized by an indazole ring with amino and carboxylic acid functional groups. This configuration is essential for its biological activity, influencing interactions with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H7ClN4O2 |
| Molecular Weight | 216.62 g/mol |
| CAS Number | 885520-05-8 |
| Solubility | Soluble in DMSO, DMF |
Antitumor Activity
Research indicates that derivatives of indazole, including 4-amino-6-chloro-1H-indazole-3-carboxylic acid, exhibit potent antitumor properties. In particular, studies have shown that compounds with similar structures can inhibit various cancer cell lines effectively. For instance, indazole derivatives have been reported to inhibit protein kinases involved in tumor growth.
Case Study: Inhibition of Tumor Growth
A study demonstrated that indazole derivatives significantly reduced tumor size in mouse models of colon cancer. The compound CFI-400945, closely related to 4-amino-6-chloro-1H-indazole-3-carboxylic acid, was effective against HCT116 tumor growth with an IC50 value in the nanomolar range .
Anti-inflammatory Activity
The compound has also been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. By inhibiting COX-2, it may reduce the production of pro-inflammatory prostaglandins, thus providing therapeutic benefits in inflammatory diseases.
The binding interactions of 4-amino-6-chloro-1H-indazole-3-carboxylic acid with COX-2 have been characterized through molecular docking studies, revealing that it occupies the active site and prevents substrate access.
Anticandidal Activity
Recent studies have explored the anticandidal properties of indazole derivatives against Candida species. The compound has shown effectiveness against strains such as Candida albicans, suggesting its potential as an antifungal agent.
Table 2: Anticandidal Activity Results
| Compound | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-amino-6-chloro... | C. albicans | 1 mM |
| C. glabrata | 1 mM |
Structure-Activity Relationship (SAR)
The biological activity of 4-amino-6-chloro-1H-indazole-3-carboxylic acid is influenced by its structural components. SAR studies indicate that modifications to the indazole ring and substituents can enhance or diminish biological potency.
Key Findings from SAR Studies
- Amino Group : Essential for enhancing solubility and biological interaction.
- Chloro Substituent : Contributes to increased potency against specific targets.
- Carboxylic Acid : Plays a crucial role in receptor binding and activity modulation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-6-chloro-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, refluxing 3-formyl-1H-indazole-2-carboxylic acid derivatives with aminothiazolones (1.1:1 molar ratio) in acetic acid for 3–5 hours yields crystalline products after recrystallization (DMF/acetic acid mixture) . Adjusting reflux time (shorter for labile intermediates) and stoichiometric ratios can mitigate side reactions like over-acylation.
Q. How can researchers verify the purity and structural integrity of synthesized 4-amino-6-chloro-1H-indazole-3-carboxylic acid?
- Analytical Workflow :
- HPLC : Use ≥95% purity thresholds with C18 columns and mobile phases optimized for polar heterocycles (e.g., acetonitrile/water with 0.1% TFA) .
- NMR : Confirm substitution patterns via -NMR (e.g., indazole NH protons at δ 10–12 ppm, carboxylic acid protons at δ 12–14 ppm) and -NMR (carboxylic acid carbons at ~170 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peaks matching theoretical molecular weights (e.g., ~225.6 g/mol for CHClNO) .
Q. What safety precautions are critical when handling this compound in the lab?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as acetic acid and chlorinated intermediates are irritants .
- Store at room temperature in airtight containers; avoid prolonged exposure to light due to potential photodegradation of the indazole core .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected -NMR shifts) be resolved during characterization?
- Troubleshooting :
- Solvent Effects : Deuterated DMSO may induce peak broadening for NH protons; compare spectra in DO or CDCl .
- Tautomerism : The indazole NH and carboxylic acid groups may exhibit tautomeric equilibria, leading to split peaks. Use variable-temperature NMR to stabilize dominant forms .
- Impurity Profiling : Cross-validate with LC-MS to detect byproducts (e.g., unreacted 3-formyl intermediates or thiazolidinone adducts) .
Q. What strategies optimize regioselectivity during functionalization of the indazole core?
- Experimental Design :
- Directed Metalation : Use protecting groups (e.g., methyl esters) on the carboxylic acid to block undesired C3 electrophilic substitution.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 5 hours) to minimize decomposition of chloro-substituted intermediates .
- Computational Modeling : DFT calculations to predict reactive sites (e.g., C4-amino group vs. C6-chloro substituent) for targeted modifications .
Q. How do solvent polarity and pH affect the stability of 4-amino-6-chloro-1H-indazole-3-carboxylic acid in aqueous solutions?
- Stability Studies :
- pH-Dependent Degradation : Monitor via UV-Vis spectroscopy at λ~270 nm. The compound is stable at pH 4–6 but hydrolyzes in alkaline conditions (pH >8) due to dechlorination .
- Solvent Selection : Use DMSO for stock solutions (stable for ≤1 month at –20°C); avoid DMF for long-term storage to prevent carbamate formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar indazole derivatives?
- Root-Cause Analysis :
- Catalyst Purity : Sodium acetate hygroscopicity may reduce effective molarity; pre-dry at 110°C for 2 hours before use .
- Recrystallization Efficiency : DMF/acetic acid mixtures yield higher-purity crystals than ethanol/water, improving isolated yields by ~15% .
- Scale-Up Effects : Pilot studies show ≥10 g batches often require extended reflux (6–7 hours) to reach completion vs. small-scale (3–5 hours) .
Methodological Recommendations
- Synthesis : Prioritize method scalability by substituting chloroacetic acid with safer reagents (e.g., chloroacetonitrile) to reduce toxicity .
- Characterization : Combine XRD with spectroscopic data to resolve ambiguous stereochemistry in crystalline forms .
- Data Reporting : Include detailed reaction logs (e.g., humidity, stirring rates) to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
